Glufosinate-FMOC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

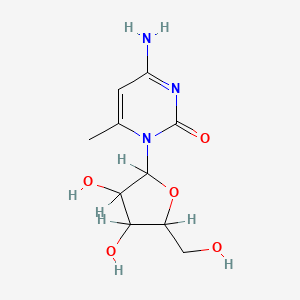

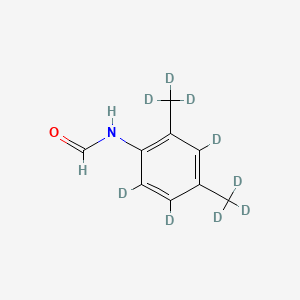

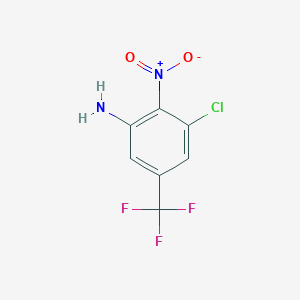

Glufosinate-FMOC is a derivative of glufosinate, an organophosphorus compound widely used as a non-selective herbicide. The compound is formed by the derivatization of glufosinate with fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which is commonly used in analytical chemistry to enhance the detection and quantification of glufosinate in various matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glufosinate-FMOC involves the reaction of glufosinate with fluorenylmethyloxycarbonyl chloride. The typical procedure includes:

- Dissolving glufosinate in a suitable solvent such as acetonitrile.

- Adding a base like sodium bicarbonate to the solution.

- Introducing fluorenylmethyloxycarbonyl chloride to the mixture.

- Allowing the reaction to proceed at room temperature for a specified period, usually a few hours .

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Glufosinate-FMOC primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

Hydrolysis: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.

Major Products:

Substitution Reactions: Yield various substituted derivatives depending on the nucleophile used.

Hydrolysis: Results in the cleavage of the FMOC group, regenerating the parent glufosinate.

Scientific Research Applications

Glufosinate-FMOC is extensively used in scientific research for:

Analytical Chemistry: Enhancing the detection and quantification of glufosinate in environmental and biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Environmental Monitoring: Assessing the presence of glufosinate residues in water, soil, and food products.

Agricultural Research: Studying the efficacy and environmental impact of glufosinate-based herbicides.

Mechanism of Action

Glufosinate-FMOC exerts its effects by inhibiting the enzyme glutamine synthetase, which is crucial for nitrogen metabolism in plants. This inhibition leads to the accumulation of ammonia and reactive oxygen species, causing cellular damage and plant death . The process is light-dependent, with no significant effects observed in the dark .

Comparison with Similar Compounds

Glyphosate: Another widely used herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase.

Bialaphos: A herbicide similar to glufosinate but with a different chemical structure and mode of action.

Uniqueness of Glufosinate-FMOC:

Properties

Molecular Formula |

C20H22NO6P |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[hydroxy(methyl)phosphoryl]butanoic acid |

InChI |

InChI=1S/C20H22NO6P/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)(H,25,26) |

InChI Key |

XQCPMJCMMVTJOU-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)

![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)

![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)

![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)